molecular formula C11H16O2 B2791704 2-(2-Isopropoxyphenyl)ethanol CAS No. 1000505-33-8

2-(2-Isopropoxyphenyl)ethanol

Cat. No.: B2791704
CAS No.: 1000505-33-8
M. Wt: 180.247
InChI Key: ICSGTKCQDRPWBD-UHFFFAOYSA-N
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Description

2-(2-Isopropoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O2 It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Isopropoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-isopropoxyphenol with ethylene oxide in the presence of a base, such as potassium hydroxide, to yield the desired product. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-isopropoxyphenyl)acetaldehyde or 2-(2-isopropoxyphenyl)acetone.

    Reduction: Formation of 2-(2-isopropoxyphenyl)ethane.

    Substitution: Formation of 2-(2-isopropoxyphenyl)ethyl halides or amines.

Scientific Research Applications

2-(2-Isopropoxyphenyl)ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the formulation of coatings, resins, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxyethanol: Similar in structure but lacks the phenyl ring.

    2-Phenoxyethanol: Contains a phenyl ring but has a different alkoxy group.

    2-(2-Methoxyphenyl)ethanol: Similar structure with a methoxy group instead of an isopropoxy group.

Uniqueness

2-(2-Isopropoxyphenyl)ethanol is unique due to the presence of both an isopropoxy group and a phenyl ring, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with other similar compounds.

Properties

IUPAC Name

2-(2-propan-2-yloxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(2)13-11-6-4-3-5-10(11)7-8-12/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSGTKCQDRPWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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